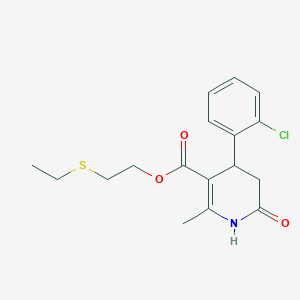

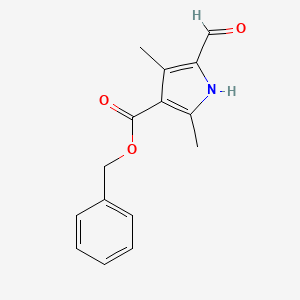

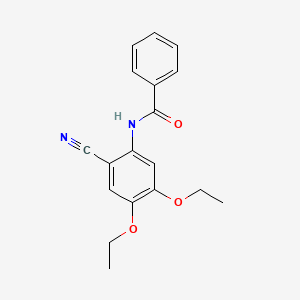

![molecular formula C16H11ClN2O2 B5599689 3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione CAS No. 5761-93-3](/img/structure/B5599689.png)

3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

"3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione" is a compound with significant interest due to its structural and functional properties. The compound is part of a broader class of molecules that are studied for their potential applications in various fields including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrrole-2,5-dione derivatives typically involves condensation reactions, cyclization processes, and sometimes, specific substitution reactions to introduce various functional groups, such as chlorophenyl groups. A common method for synthesizing similar compounds involves palladium-catalyzed aryl-aryl coupling reactions, like Suzuki coupling, as demonstrated in the synthesis of photoluminescent conjugated polymers containing similar pyrrole dione units (Beyerlein & Tieke, 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to "3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione" often features a core pyrrole-2,5-dione moiety with various substituents that can significantly influence the molecule's physical and chemical properties. X-ray crystallography reveals detailed insights into the arrangement of atoms, bond lengths, angles, and overall molecular geometry, providing a basis for understanding the compound's reactivity and interactions (Ratajczak-Sitarz et al., 1990).

Chemical Reactions and Properties

Pyrrole-2,5-dione derivatives undergo various chemical reactions, including acylation, aminoalkylation, and cyclocondensation, leading to a wide range of products with diverse functional groups and potential applications. The reactivity is often dictated by the presence of electron-withdrawing groups and the nucleophilicity of the reacting partners (Jones et al., 1990).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the introduction of bulky substituents or heteroatoms can affect the compound's solubility in organic solvents and its ability to form crystals, crucial for its applications in material science and organic electronics (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and photoluminescence, are essential for understanding the compound's potential applications. For example, the presence of the pyrrole-2,5-dione core structure can impart unique electronic properties, making these compounds candidates for use in photoluminescent materials and electronic devices (Beyerlein & Tieke, 2000).

Eigenschaften

IUPAC Name |

3-(4-chloroanilino)-1-phenylpyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-11-6-8-12(9-7-11)18-14-10-15(20)19(16(14)21)13-4-2-1-3-5-13/h1-10,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQNTMWJAAWICE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(C2=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350512 |

Source

|

| Record name | 3-(4-chloroanilino)-1-phenylpyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chloroanilino)-1-phenylpyrrole-2,5-dione | |

CAS RN |

5761-93-3 |

Source

|

| Record name | 3-(4-chloroanilino)-1-phenylpyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

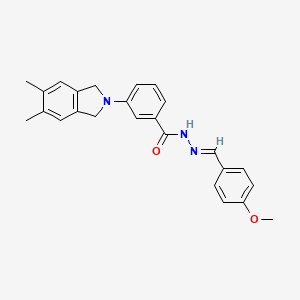

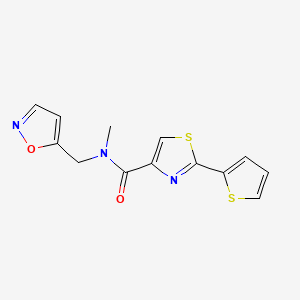

![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5599631.png)

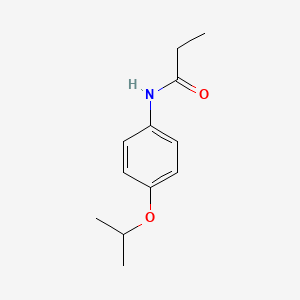

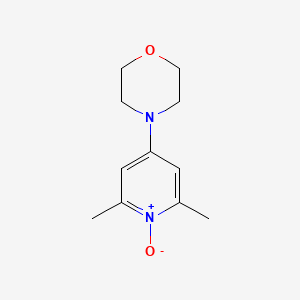

![N-[3-(2-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5599657.png)

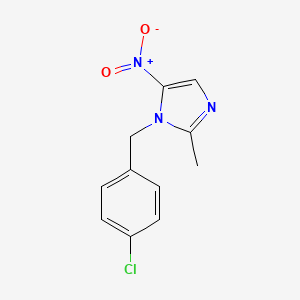

![ethyl {5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5599667.png)

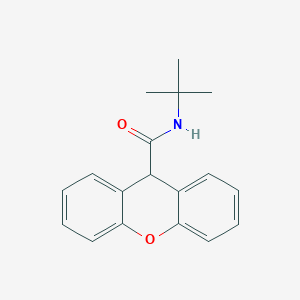

![1-cyclopentyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5599675.png)